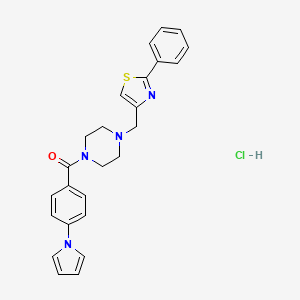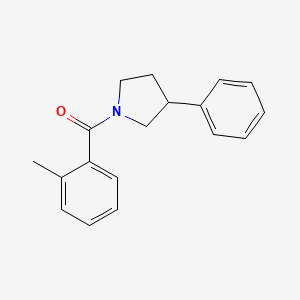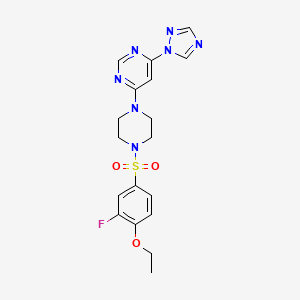
(4-(1H-pyrrol-1-yl)phenyl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(1H-pyrrol-1-yl)phenyl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C25H25ClN4OS and its molecular weight is 465.01. The purity is usually 95%.
BenchChem offers high-quality (4-(1H-pyrrol-1-yl)phenyl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-pyrrol-1-yl)phenyl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antitumor and Cytotoxic Activity
Thiazole derivatives have garnered attention for their antitumor and cytotoxic effects. Researchers have synthesized compounds related to this scaffold to act as potential antitumor agents with fewer side effects . Specifically, this compound may be explored for its ability to inhibit tumor cell growth or induce apoptosis.
Electrochromic Materials
The compound’s structure suggests it could serve as an electrochromic material. Electrochromic materials change color in response to an applied voltage, making them valuable for displays, smart windows, and sensors. In a recent study, a related dithieno[3,2-b:2’,3’-d]pyrrole derivative exhibited reversible electrochromic behavior, transitioning from orange (neutral state) to blue (oxidized state) with high optical contrast and coloration efficiency .
Biological Activity and Drug Development
Thiazoles are found in biologically active compounds such as antimicrobial drugs (e.g., sulfathiazole), antiretroviral drugs (e.g., Ritonavir), and antifungal drugs (e.g., Abafungin). Investigating this compound’s biological activity could reveal potential therapeutic applications .
Conjugated Polymers
The compound’s aromatic structure suggests it could be incorporated into conjugated polymers. These polymers find applications in solar cells, light-emitting devices, capacitors, and electrochromic devices. By polymerizing related monomers, scientists can tailor their electrochemical and optical properties .
Energy Storage and Flexible Electronics
Conjugated polymers, including those containing thiazole moieties, play a role in energy storage and flexible electronics. Researchers explore their use in energy trapping, translation, and sensors. Investigating this compound’s compatibility with such applications could yield interesting results .
Antifungal Activity
Thiazole derivatives have been screened for antifungal activity. While specific studies on this compound are limited, exploring its potential as an antifungal agent could be worthwhile .
Propiedades
IUPAC Name |
[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-(4-pyrrol-1-ylphenyl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS.ClH/c30-25(21-8-10-23(11-9-21)28-12-4-5-13-28)29-16-14-27(15-17-29)18-22-19-31-24(26-22)20-6-2-1-3-7-20;/h1-13,19H,14-18H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLFSZUTQYRNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2736334.png)
![2-[4-(Hydroxymethyl)phenoxy]acetonitrile](/img/structure/B2736336.png)
![3-[4-phenyl-5-(sodiosulfanyl)-4H-1,2,4-triazol-3-yl]-1H-indole](/img/structure/B2736337.png)

![N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2736339.png)
![7-Chloro-5-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2736345.png)



![Tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate;hydrochloride](/img/structure/B2736350.png)

![2-(3-benzyl-8-fluoro-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2736354.png)
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2736356.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2736357.png)